molecular formula C6Cl4O4-2 B1258304 Tetrachloromuconate(2-)

Tetrachloromuconate(2-)

Cat. No.: B1258304
M. Wt: 277.9 g/mol
InChI Key: OPEJMVTXTHBTBS-ZPUQHVIOSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Tetrachloromuconate(2-) is a chlorinated derivative of muconic acid, characterized by a six-carbon conjugated diene backbone with two carboxylate groups and four chlorine substituents. This dianion is often implicated in microbial degradation pathways of chlorinated aromatic pollutants, such as pentachlorophenol, where it serves as a metabolic intermediate . Its structure (C₆Cl₄O₄²⁻) confers unique electronic and steric properties, influencing its reactivity, stability, and interactions in environmental or synthetic systems.

Properties

Molecular Formula

C6Cl4O4-2

Molecular Weight

277.9 g/mol

IUPAC Name

(2E,4E)-2,3,4,5-tetrachlorohexa-2,4-dienedioate

InChI

InChI=1S/C6H2Cl4O4/c7-1(3(9)5(11)12)2(8)4(10)6(13)14/h(H,11,12)(H,13,14)/p-2/b3-1+,4-2+

InChI Key

OPEJMVTXTHBTBS-ZPUQHVIOSA-L

Isomeric SMILES

C(=C(/Cl)\C(=O)[O-])(\Cl)/C(=C(\Cl)/C(=O)[O-])/Cl

Canonical SMILES

C(=C(C(=O)[O-])Cl)(C(=C(C(=O)[O-])Cl)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Data Table: Comparative Properties

Compound Molecular Formula Structure Type Key Functional Groups Analytical Method Stability Notes Reference
Tetrachloromuconate(2-) C₆Cl₄O₄²⁻ Linear dicarboxylate 2 × COO⁻, 4 × Cl Not specified Sensitive to pH/redox General knowledge
Bicyclo[2.2.2]octane derivative C₁₂H₁₆Cl₄ Bicyclic hydrocarbon 4 × Cl, 4 × CH₃ TLC (Rf values in lit.) Thermally stable
D-Gluconic acid δ-lactone C₆H₁₀O₆ Cyclic lactone 5 × OH, 1 × lactone HPLC, NMR Hydrolyzes in water

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetrachloromuconate(2-)
Reactant of Route 2
Tetrachloromuconate(2-)

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